molecular formula C28H38N4O4 B304082 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione

3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione

Cat. No. B304082
M. Wt: 494.6 g/mol
InChI Key: BNLUVLHISZVEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione, also known as CHD-FA, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,5-diones and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce cell cycle arrest in cancer cells. It has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to inhibit the activity of various enzymes such as CDKs, matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2), which are involved in the regulation of cell growth, invasion, and inflammation. 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the scientific research on 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, future studies could explore the potential use of 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione is a novel small molecule that has shown promising results in various scientific research studies. Its potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione involves a multistep process that includes the reaction of 4-(3-aminopropyl)phenol with 2,5-dioxopyrrolidin-1-ylacetic acid, followed by the reaction of the resulting intermediate with cycloheptylamine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. 3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

properties

Product Name

3-(Cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione

Molecular Formula

C28H38N4O4

Molecular Weight

494.6 g/mol

IUPAC Name

3-(cycloheptylamino)-1-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C28H38N4O4/c33-25-17-23(29-19-9-5-1-2-6-10-19)27(35)31(25)21-13-15-22(16-14-21)32-26(34)18-24(28(32)36)30-20-11-7-3-4-8-12-20/h13-16,19-20,23-24,29-30H,1-12,17-18H2

InChI Key

BNLUVLHISZVEPN-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCC5

Canonical SMILES

C1CCCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCC5

Origin of Product

United States

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